molecular formula C13H18N2 B1372704 cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole CAS No. 370879-92-8

cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole

Cat. No. B1372704
CAS RN: 370879-92-8
M. Wt: 202.3 g/mol
InChI Key: LODPYENASSOOBD-OLZOCXBDSA-N
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Description

“Cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole” (BHPP) is a polycyclic nitrogen-containing compound that belongs to a class of compounds known as pyrrolopyrroles. It is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for BHPP is ethyl (3aR,6aR)-1-benzylhexahydropyrrolo [3,4-b]pyrrole-5 (1H)-carboxylate . The InChI code is 1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3/t14-,15+/m0/s1 .


Physical And Chemical Properties Analysis

BHPP is a white to yellow solid . The molecular weight is 274.36 . The storage temperature is +4C .

Scientific Research Applications

properties

IUPAC Name

(3aR,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODPYENASSOOBD-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2[C@H]1CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179988
Record name rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole

CAS RN

370879-92-8
Record name rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370879-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3aR,6aR)-Octahydro-1-(phenylmethyl)pyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

55.6 g (0.2 mol) of ethyl 2-benzyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 300 ml of concentrated hydrochloric acid. The mixture is then rendered alkaline with potassium carbonate and extracted five times with 100 ml of chloroform each time, the extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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